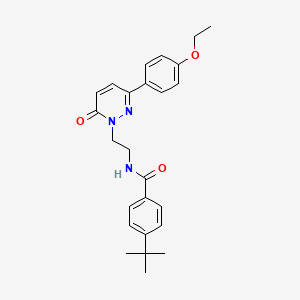

4-(tert-butyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-5-31-21-12-8-18(9-13-21)22-14-15-23(29)28(27-22)17-16-26-24(30)19-6-10-20(11-7-19)25(2,3)4/h6-15H,5,16-17H2,1-4H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMBREUKBCTFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(tert-butyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS Number: 921853-02-3) is a complex organic molecule with significant pharmaceutical potential. Its structure includes a benzamide moiety, a tert-butyl group, and a pyridazinone ring, suggesting various biological activities, particularly in cancer and inflammation pathways.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 419.5 g/mol. The structure is characterized by:

- Benzamide Group : Common in many therapeutic agents.

- Tert-butyl Group : A bulky substituent influencing conformation and reactivity.

- Ethoxyphenyl Group : Potential for π-π interactions due to its aromatic nature.

- Pyridazinone Ring : Known for its role in kinase inhibition, relevant in cancer therapies.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Anti-Cancer Properties

Research indicates that compounds with similar structures have demonstrated anti-cancer effects. For instance, derivatives of pyridazinone have been explored for their inhibitory effects on specific kinases involved in cancer progression. The potential of this compound to inhibit such kinases could make it a candidate for cancer treatment.

2. Anti-inflammatory Effects

The structural components suggest possible interactions with enzymes involved in inflammation. Pyridazinones have been noted for their anti-inflammatory properties, which could be relevant for treating inflammatory diseases.

3. Neuroprotective Activity

Compounds similar to this one have shown potential as monoamine oxidase B inhibitors, which are crucial in neurodegenerative disease management. This suggests that the compound may also exhibit neuroprotective properties.

The exact mechanism of action for This compound is still under investigation. However, it is hypothesized that:

- Kinase Inhibition : By binding to specific kinases, the compound may alter signaling pathways that lead to tumor growth and inflammation.

- Enzyme Interaction : The ethoxyphenyl group may facilitate interactions with various enzymes involved in oxidative stress and inflammatory pathways.

Case Studies

Several studies have focused on related compounds to understand their biological activities better:

-

Study on Pyridazinone Derivatives :

- Focused on the synthesis and evaluation of derivatives for anticancer activity.

- Found promising results in inhibiting cancer cell lines through various mechanisms including apoptosis induction.

-

Comparative Analysis with Other Benzamides :

- Investigated the structure-activity relationship (SAR) among benzamide derivatives.

- Noted that modifications in the substituents significantly affected potency against specific biological targets.

Comparison with Similar Compounds

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (S)-17b

- Structural Features: Shares the pyridazinone and benzamide scaffold but differs in substituents: (S)-17b has a 4-((dimethylamino)methyl)phenyl group and a fluorophenyl moiety, whereas the target compound has a 4-ethoxyphenyl and 4-(tert-butyl) group.

- Biological Activity: Potent class I HDAC inhibitor with IC50 values in the nanomolar range. Demonstrated in vivo antitumor efficacy in SKM-1 xenograft models and favorable pharmacokinetics in mice and rats .

- Key Data: hERG channel inhibition: IC50 = 34.6 μM (low cardiotoxicity risk). Tumor growth inhibition: >70% reduction in SKM-1 xenografts at 50 mg/kg (oral dosing).

Antipyrine/Pyridazinone Hybrids (6e, 6f, 6g, 6h)

- Structural Features: Pyridazinone cores linked to antipyrine (pyrazole) moieties via acetamide or propanamide chains.

- Synthesis : Yields range from 42% to 62% using DCM-MeOH elution. IR spectra confirm C=O stretches (1,660–1,680 cm⁻¹), comparable to benzamide derivatives .

- Key Data :

- Compound 6e : Yield = 62%, IR peaks at 1,664 cm⁻¹ (C=O).

- Compound 6h : Yield = 48%, IR peaks at 1,662 cm⁻¹ (C=O).

Sigma Receptor-Binding Benzamides (e.g., [125I]PIMBA)

- Structural Features : Radioiodinated benzamides with piperidinyl or methoxy groups. The target compound’s 4-ethoxyphenyl may mimic the methoxy group’s sigma receptor affinity.

- Biological Activity: High tumor uptake in prostate cancer xenografts (DU-145 cells). [125I]PIMBA showed Kd = 5.80 nM for sigma-1 receptors .

- Key Data :

- Bmax = 1,800 fmol/mg protein (sigma-1 binding in DU-145 cells).

- Tumor retention: >24 hours post-injection.

Q & A

Q. Methodology :

- Standardize assays using CLSI guidelines.

- Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays) .

[Advanced] What in vitro assays are suitable for evaluating its neuroprotective activity, and how should they be designed?

Answer:

- Oxidative stress models : Treat SH-SY5Y cells with H₂O₂ (100–500 μM) and measure viability via MTT assay. Include N-acetylcysteine as a positive control .

- Glutamate excitotoxicity : Expose primary cortical neurons to 100 μM glutamate and assess apoptosis via Annexin V/PI staining .

- Target engagement : Western blotting for Bcl-2/Bax ratios or caspase-3 activation .

Data Interpretation : Normalize to vehicle controls and use ≥3 biological replicates.

[Basic] What analytical techniques are essential for confirming the compound’s structural identity and purity?

Answer:

- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., tert-butyl singlet at δ 1.3 ppm) .

- HPLC : Reverse-phase C18 column (ACN/water gradient) to verify ≥95% purity .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected m/z: 419.5 [M+H]⁺) .

[Advanced] How can computational modeling predict the compound’s kinase targets, and what validation is required?

Answer:

- Docking : Use Schrödinger Maestro to dock into ATP-binding sites of Aurora kinases or CDKs .

- MD Simulations : 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .

- Validation : Compare with kinase inhibition assays (e.g., ADP-Glo™ for IC₅₀ determination) .

[Advanced] What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

Answer:

- Prodrug design : Introduce phosphate esters at the pyridazinone oxygen .

- Formulation : Use β-cyclodextrin complexes or lipid nanoparticles (particle size <200 nm via DLS) .

- Co-solvents : Test PEG-400/water mixtures (up to 20% v/v) for intraperitoneal administration .

[Basic] What are the compound’s key physicochemical properties?

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₂₉N₃O₃ | |

| Molecular Weight | 419.5 g/mol | |

| logP | ~3.8 (predicted via ChemAxon) | |

| Solubility (Water) | <1 μg/mL |

[Advanced] How does modifying the ethoxyphenyl group impact SAR in kinase inhibition?

Q. SAR Insights :

- Methoxy substitution : Reduces potency (IC₅₀ increases 5-fold) due to decreased π-π stacking .

- Halogen substitution (e.g., Cl) : Enhances selectivity for VEGFR-2 over PDGFR-β .

Methodology : Synthesize analogs via Suzuki coupling and test in kinase profiling panels (e.g., DiscoverX) .

[Advanced] How can metabolite identification studies inform toxicity profiling?

Answer:

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS .

- Key Metabolites : Look for hydroxylation at the tert-butyl group (m/z +16) or O-deethylation of the ethoxyphenyl .

- Toxicity Markers : Assess mitochondrial toxicity (Seahorse assay) and CYP450 inhibition .

[Basic] What in vivo models are appropriate for evaluating anti-inflammatory activity?

Answer:

- Murine LPS-induced inflammation : Measure TNF-α/IL-6 levels in serum via ELISA after oral dosing (10–50 mg/kg) .

- Collagen-induced arthritis : Monitor paw swelling in rats over 21 days .

Dosing : Use pharmacokinetic data (Cₘₐₓ, t₁/₂) to determine frequency .

[Advanced] How can crystallography resolve binding modes with target proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.